molecular formula C13H8ClNO B1353062 4-(4-Chlorophenoxy)benzonitrile CAS No. 74448-92-3

4-(4-Chlorophenoxy)benzonitrile

Cat. No.: B1353062
CAS No.: 74448-92-3
M. Wt: 229.66 g/mol
InChI Key: SOTAPBLDXLHNRZ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H8ClNO. It is a white to almost white powder or crystalline solid with a melting point of 84-88°C . This compound is primarily used in research and development settings and has various applications in scientific research.

Mechanism of Action

Target of Action

It is known to be used in the field of proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a compound used in proteomics research , it may interact with proteins or enzymes, altering their function or activity

Biochemical Pathways

The biochemical pathways affected by 4-(4-Chlorophenoxy)benzonitrile are currently unknown . Given its use in proteomics research , it may influence pathways involving protein synthesis, modification, or degradation. More studies are required to identify the specific pathways affected.

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also known to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .

Result of Action

Given its use in proteomics research , it may influence protein function or expression levels, potentially leading to changes in cellular processes or signaling pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its solubility and therefore its bioavailability . Additionally, individual factors, such as a person’s age, health status, and genetic makeup, can also influence how the compound is absorbed, distributed, metabolized, and excreted in the body .

Biochemical Analysis

Biochemical Properties

4-(4-Chlorophenoxy)benzonitrile plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in the detoxification processes, thereby impacting cellular metabolism . Additionally, it can alter cell signaling pathways, leading to changes in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its effectiveness. In in vitro studies, it has been observed that this compound remains stable for extended periods, but its degradation products can have different biochemical effects . Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can exhibit toxic or adverse effects. For example, studies have shown that high doses of this compound can lead to liver toxicity in animal models, indicating a threshold effect . It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing its biochemical benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, its interaction with cytochrome P450 enzymes can alter the metabolism of other compounds, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and effectiveness.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is essential for its role in modulating enzyme activity and influencing cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Chlorophenoxy)benzonitrile can be synthesized through several methods. One common method involves the reaction of 4-chlorophenol with 4-cyanobenzoyl chloride in the presence of a base such as pyridine . The reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenoxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and inhibition.

    Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenoxy)benzonitrile is unique due to the presence of both the chlorine and phenoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound in research .

Properties

IUPAC Name

4-(4-chlorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTAPBLDXLHNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458369
Record name 4-(4-chlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74448-92-3
Record name 4-(4-Chlorophenoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74448-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-chlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Chlorophenoxy)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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